molecular formula C5H13FNO+ B1215930 Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- CAS No. 791056-61-6

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-

Cat. No. B1215930
CAS RN: 791056-61-6
M. Wt: 122.16 g/mol
InChI Key: PBVFROWIWWGIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- is a chemical compound that is widely used in scientific research. This compound is also known as FMEDA, and it is a quaternary ammonium compound that is used as a reagent in organic synthesis. FMEDA is a colorless liquid that is soluble in water and other polar solvents.

Scientific Research Applications

Surfactant and Rheological Properties

  • Thickening and Rheological Properties : Ethanaminium derivatives have been studied for their thickening and rheological properties. In one study, researchers synthesized a self-thickening agent containing ethanaminium derivatives and investigated its performance in thickening and temperature resistance. The study found that these derivatives can significantly enhance the thickening ability and temperature resistance of the acid solution, which is valuable in applications like oil extraction (Tian, Quan, Huang, & Duan, 2020).

Hydrophobic Associating Water-Soluble Polymer

  • Hydrophobic Associating Polymers : Ethanaminium derivatives are used in synthesizing hydrophobically associating polymers. These polymers demonstrate good thickening ability and are resistant to high temperatures and shear forces, making them potential candidates for use in carbonate formation acidizing in the petroleum industry (Tian, Quan, & Huang, 2020).

Hydrogen Bond Weakening in Organic Solvents

  • Bond Weakening in Organic Solvents : The coordination of ethanaminium derivatives with Fe(ii) metal centers leads to a noticeable weakening of O-H and (CO)N-H bonds. This feature is useful in the study of hydrogen-atom donor reagents and provides insights into the influence of metal coordination on bond weakening in organic solvents (Resa et al., 2019).

Radiolabeling for Biomedical Research

  • Radiolabeling in Biomedical Research : Ethanaminium derivatives have been used in radiolabeling studies. One study focused on the reaction of [18F]fluoromethyl tosylate with protected tryptophan, highlighting the potential for these compounds in biomedical imaging and diagnostics (Venkatachalam et al., 2019).

Hydrophilic Ionic Liquids

  • Hydrophilic Ionic Liquids : Ethanaminium-based ionic liquids have been explored for their hydrophilicity, combining characteristics like bioavailability, flexibility, and thermal stability. This unique combination makes them suitable for water-based systems in sustainable and green chemistry (Freitas, Shimizu, & Lopes, 2020).

Hydrogel Biomaterials

  • Hydrogel Biomaterials : Poly(N-(carboxymethyl)-N,N-dimethyl-2-(methacryloyloxy) ethanaminium) (PCDME), a polyzwitterion, has been used to create hydrogels with varied mechanical properties. These hydrogels show potential for use in soft and hydrated biomaterials, matching the mechanical properties of natural tissues without changing chemistry (Yin et al., 2020).

PET Probe Construction

  • PET Probe Construction : Ethanaminium derivatives have been utilized in the development of PET probes, important in biomedical research for tracking cellular processes and understanding disease mechanisms (Zhang et al., 2020).

properties

IUPAC Name

fluoromethyl-(2-hydroxyethyl)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13FNO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVFROWIWWGIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13FNO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328055
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

791056-61-6
Record name Fluorocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791056616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6029HGL0QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Reactant of Route 2
Reactant of Route 2
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Reactant of Route 3
Reactant of Route 3
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Reactant of Route 4
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Reactant of Route 5
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Reactant of Route 6
Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.